AM095 (sodium, {4′-[3-methyl-4-((R)-1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-acetate) is a synthetic, small molecule that acts as a selective antagonist of the lysophosphatidic acid type 1 receptor (LPA1). [] LPA1 is a G protein-coupled receptor that mediates a variety of cellular functions, including cell proliferation, migration, and survival. [] AM095 is a powerful tool for studying the role of LPA1 in various physiological and pathological processes, including fibrosis, cancer, and inflammation. [, , , , , , , , , , ]
Mechanism of Action
AM095 exerts its effects by selectively binding to the LPA1 receptor and blocking its activation by the endogenous ligand, lysophosphatidic acid (LPA). [] By antagonizing LPA1, AM095 inhibits downstream signaling pathways, including:
RhoA signaling pathway: This pathway plays a crucial role in cell motility, cytoskeletal organization, and fibrosis. Inhibition of RhoA signaling by AM095 has been shown to reduce fibrosis in various organs, including the lung, kidney, and skin. [, , ]
TGF-β/Smad2/3 signaling pathway: This pathway is involved in cell growth, differentiation, and fibrosis. AM095 has been reported to suppress TGF-β/Smad2/3 signaling, leading to the inhibition of myofibroblast differentiation and collagen production. []
ERK, JNK, and AKT pathways: These pathways regulate various cellular processes, including cell survival, proliferation, and differentiation. AM095 has demonstrated an ability to modulate these pathways, influencing EMT and renal tubular fibrosis. []
Applications
Fibrosis: AM095 has demonstrated significant antifibrotic activity in various animal models.
Lung fibrosis: It attenuated bleomycin-induced lung fibrosis in mice by reducing collagen deposition, inflammation, and inflammatory cell infiltration. []
Kidney fibrosis: It mitigated kidney fibrosis in a mouse unilateral ureteral obstruction model. []
Dermal fibrosis: It significantly reduced bleomycin-induced dermal fibrosis in mice, highlighting its potential as a therapeutic target for scleroderma. []
Cancer: Research suggests that AM095 may be beneficial in cancer treatment, especially when incorporated into targeted drug delivery systems.
Metastatic breast cancer: When integrated into liposomes, AM095 enhanced liposomal internalization by metastatic breast cancer cells and increased tumor accumulation in a mouse model. [] This suggests a potential therapeutic approach for targeting the LPA-LPA1 axis in metastatic breast cancer.
Inflammation and Neuroinflammation: AM095 has been investigated for its role in modulating inflammatory processes in various disease models.
Diabetic nephropathy: AM095 attenuated diabetic nephropathy in mice, potentially by downregulating TLR4/NF-κB signaling and NADPH oxidase activity. []
Experimental autoimmune neuritis: Studies indicate that AM095 plays a critical role in microglial activation and brain damage after transient focal cerebral ischemia. [, ] This suggests a potential role for AM095 in treating neuroinflammatory diseases.
Related Compounds
Lysophosphatidic Acid (LPA)
Compound Description: Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as an endogenous ligand for LPA receptors, including the LPA1 receptor, which is the target of AM095. LPA is involved in various physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis [, , , , , , , , , , , ].
Relevance: LPA is the endogenous ligand of the receptor that AM095 targets, making it directly relevant to AM095's mechanism of action. AM095 acts as an antagonist at the LPA1 receptor, blocking the effects of LPA [, , , , , , , , , , , ].
Ki16425
Compound Description: Ki16425 is a dual antagonist of LPA1 and LPA3 receptors, exhibiting similar antifibrotic activity to AM095 [, , , , ].
Relevance: Ki16425 shares a similar mechanism of action with AM095 as an LPA receptor antagonist, but it targets both LPA1 and LPA3, while AM095 is more selective for LPA1. This difference highlights the potential for subtype-specific targeting within the LPA receptor family for therapeutic benefit [, , , , ].
VPC31143
Compound Description: VPC31143 is a synthetic agonist that activates LPA1-3 receptors [].
Relevance: VPC31143 serves as a valuable tool compound in research to understand the effects of LPA receptor activation, in contrast to AM095, which blocks LPA1 receptor activation [].
Compound Description: 2-Arachidonoyl lysophosphatidic acid (2-AGP) is a bioactive lipid derived from the endocannabinoid 2-arachidonoylglycerol (2-AG) and acts as an agonist at LPA1 receptors. 2-AGP is implicated in the phosphorylation of Tau protein, a key pathological feature of Alzheimer's disease [].
Relevance: 2-AGP's action as an LPA1 receptor agonist contrasts with AM095's antagonistic activity. This relationship underscores the potential therapeutic relevance of targeting the LPA1 receptor in neurodegenerative diseases like Alzheimer's disease, where 2-AGP signaling may be dysregulated [].
PF-8380
Compound Description: PF-8380 is a potent inhibitor of the enzyme autotaxin (ATX) []. ATX is responsible for the production of LPA in the extracellular environment.
Relevance: PF-8380 acts upstream of AM095 by inhibiting the production of LPA, the endogenous ligand of the LPA1 receptor. Both PF-8380 and AM095 ultimately reduce LPA signaling, highlighting the potential for targeting different points along the ATX-LPA-LPAR axis for therapeutic benefit [].
AM095 AM-095; AM 095; AM095 sodium.;sodium (R)-2-(4'-(3-methyl-4-(((1-phenylethoxy)carbonyl)amino)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AM095 is an orally bioavailable antagonist of lysophosphatidic acid receptor 1 (LPA1) with IC50 values of 25 and 23 nM in CHO cells expressing human or mouse receptors, respectively. It is selective for LPA1 over LPA2, LPA3, LPA4, and LPA5 (IC50s = >10,000 nM for human LPA2-5). It inhibits chemotaxis of CHO cells overexpressing LPA1 and of A2058 human melanoma cells (IC50s = 778 and 233 nM, respectively) and prevents LPA-induced increases in plasma histamine levels in mice (ED50 = 8.3 mg/kg). It also decreases collagen and protein levels in bronchoalveolar lavage fluid (BALF) in a mouse model of bleomycin-induced lung injury (ED50s = ~10 mg/kg for both) and decreases kidney fibrosis in a mouse model of unilateral ureteral obstruction when administered at a dose of 30 mg/kg for eight days. AM095 is a potent LPA1 receptor antagonist with IC50 values of 0.98 and 0.73 μM for recombinant human or mouse LPA1 respectively. IC50 value: 0.98/0.73 uM (human/mouse LPA1)Target: LPA1 receptorAM095 is an LPA1 receptor antagonist with good oral exposure and antifibrotic activity in rodent models. In vitro, AM095 inhibited GTPγS binding to Chinese hamster ovary (CHO) cell membranes overexpressing recombinant human or mouse LPA1 with IC50 values of 0.98 and 0.73 μM, respectively, and exhibited no LPA1 agonism. In functional assays, AM095 inhibited LPA-driven chemotaxis of CHO cells overexpressing mouse LPA (IC50= 778 nM) and human A2058 melanoma cells (IC50 = 233 nM). Another study showed that LPA/LPA1 pathway inhibition has the potential to be an effective new therapeutic strategy for systemic sclerosis (SSc), and that LPA1 is an attractive pharmacologic target in dermal fibrosis.
Labeled H1 histamine receptor antagonist. Antihistaminic; sedative; hypnotic. Doxylamine D5 succinate is deuterium labeled Doxylamine, which is a first generation antihistamine.
Nav1.7-IN-2 is an inhibitor of voltage-gated sodium channels (Nav), in particular Nav 1.7, with IC50 of 80 nM.IC50 value: 80 nMTarget: Nav 1.7Nav1.7-IN-2 is useful for the treatment of diseases treatable by inhibition of these channels, in particular, chronic pain disorder. The more detailed information please refer to WO 2011103196 A1. Nav1.7-IN-2 is a Nav1.7 channel inhibitor extracted from patent WO/2011103196 A1, compound example J, has an IC50 of 80 nM.
CP 809,101 is a potent agonist of the serotonin (5-HT) receptor subtype 5-HT2C. It is selective for human 5-HT2C and rat 5-HT2C over human 5-HT2A, 5-HT2B, and rat 5-HT2A receptors in a FLIPR membrane potential assay (EC50s = 0.11, 0.06, 153, 65.3, and 119 nM, respectively) as well as human dopamine D2, histamine H1, and α1- and α2-adrenergic receptors (Kis = 872, 828, 217, and 956 nM, respectively). CP 809,101 inhibits the conditioned avoidance response, hyperactivity induced by PCP and D-amphetamine, and spontaneous locomotor activity in rats (ED50s = 4.8, 2.4, 2.9, and 2 mg/kg, respectively). It reduces prepulse inhibition deficits induced by apomorphine and improves novel object recognition in mice. CP 809,101 (0.01-1 μg/0.2 μl/side) reduces reinstatement of drug-seeking behavior in cocaine-primed rats when administered into the central amygdala but not the basolateral amygdala. It also reduces reinstatement of food-seeking behavior in a rat model of dietary relapse. CP-809101 Hcl is a potent and selective 5-HT2C receptor agonist with pEC50 of 9.96/7.19/6.81 for human 5-HT2C/5-HT2B/5-HT2A receptors respectively. IC50 Value: 9.96(pEC50 for 5-HT2C); 7.19(pEC50 for 5-HT2B); 6.81(pEC50 for 5-HT2A)Target: 5-HT2C ReceptorCP-809101 is a potent, functionally selective 5-HT2C agonist that displays approximately 100% efficacy in vitro. The aim of the present studies was to assess the efficacy of a selective 5-HT2C agonist in animal models predictive of antipsychotic-like efficacy and side-effect liability. Similar to currently available antipsychotic drugs, CP-809101 dose-dependently inhibited conditioned avoidance responding (CAR, ED50 = 4.8 mg/kg, sc). CP-809101 antagonized both PCP- and d-amphetamine-induced hyperactivity with ED50 values of 2.4 and 2.9 mg/kg (sc), respectively and also reversed an apomorphine induced-deficit in prepulse inhibition. At doses up to 56 mg/kg, CP-809101 did not produce catalepsy. Thus, the present results demonstrate that the 5-HT2C agonist, CP-809101, has a pharmacological profile similar to that of the atypical antipsychotics with low extrapyramidal symptom liability. CP-809101 was inactive in two animal models of antidepressant-like activity, the forced swim test and learned helplessness.
SAR7334 is a transient receptor potential canonical 6 (TRPC6) channel blocker (IC50 = 7.9 nM). It is selective for TRPC6 over TRPC4 and TRPC5 (IC50s = 282 and 226 nM, respectively). SAR7334 (0.2-1 μM) blocks TRPC6-dependent hypoxia-induced vasoconstriction in isolated perfused and ventilated mouse lung. It also inhibits oxidative stress-induced apoptosis and increases autophagic flux in primary mouse renal proximal tubule cells. SAR7334 hydrochloride is a potent TRPC6(Transient receptor potential cation channel, subfamily C, member 6) inhibitor. IC50 value:Target: TRPC6